molecular formula C6H5F3N2O B1531228 3-(Trifluoromethoxy)pyridin-2-amine CAS No. 1206981-49-8

3-(Trifluoromethoxy)pyridin-2-amine

Cat. No.: B1531228
CAS No.: 1206981-49-8
M. Wt: 178.11 g/mol
InChI Key: WCRYAXUZQGCSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) Scaffolds in Organic Chemistry and Related Disciplines

The pyridine ring, a nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of naturally occurring compounds, including vitamins, coenzymes, and alkaloids. researchgate.net It is an isostere of benzene (B151609) and serves as a fundamental building block in the synthesis of pharmaceuticals and agrochemicals. ambeed.com The presence of the nitrogen atom in the pyridine ring imparts a degree of polarity and basicity, which can enhance the water solubility of molecules, a desirable trait for therapeutic agents. sigmaaldrich.comnih.gov

The versatility of the pyridine scaffold lies in its ability to be readily functionalized, allowing for the creation of large libraries of compounds with diverse chemical and biological activities. sigmaaldrich.com This has led to the incorporation of the pyridine moiety into numerous FDA-approved drugs, highlighting its status as a "privileged scaffold" in medicinal chemistry. ambeed.comsigmaaldrich.com Its derivatives have found applications as not only therapeutic agents but also as ligands in organometallic chemistry and functional materials. sigmaaldrich.com

Role of the Trifluoromethoxy Group in Molecular Design and Functional Modulation

The trifluoromethoxy (-OCF3) group has garnered significant attention in molecular design due to its unique electronic and structural properties. Unlike the analogous methoxy (B1213986) group, the trifluoromethoxy group is strongly electron-withdrawing and possesses a unique conformational preference, often orienting itself orthogonally to an adjacent aromatic ring. This can lead to beneficial binding interactions with biological targets.

Incorporating a trifluoromethoxy group into a molecule can profoundly influence its physicochemical properties. It can enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, all of which are critical parameters in drug design. bldpharm.comuni.luinnospk.com The challenge, however, has been the development of efficient synthetic methods to introduce this functional group, particularly into heteroaromatic systems like pyridine.

Overview of Research Trajectories for Aminopyridine Derivatives

Aminopyridines, which exist as three primary isomers (2-amino, 3-amino, and 4-aminopyridine), are a class of heterocyclic compounds that have been the subject of extensive research for decades due to their diverse biological activities. acs.org Research into aminopyridine derivatives has been spurred by the need to develop new therapeutic agents to combat issues such as multidrug-resistant pathogens. sigmaaldrich.com

The synthetic pathways to aminopyridine derivatives are numerous and continue to be an active area of investigation, with a focus on developing more efficient and environmentally friendly methods. acs.orgjst.go.jp Recent research has explored the synthesis of novel aminopyridine derivatives with potential applications as antibacterial, anticancer, and anti-inflammatory agents. jst.go.jp Furthermore, the unique structural properties of aminopyridines make them valuable ligands for the synthesis of coordination complexes and have led to their use in the development of imaging agents. acs.orgrsc.org The ongoing exploration of aminopyridine derivatives is expected to yield a greater number of innovative therapeutic candidates in the coming years. rsc.org

Contextualizing 3-(Trifluoromethoxy)pyridin-2-amine within Contemporary Chemical Synthesis and Application

While extensive research on many fluorinated aminopyridines is well-documented, this compound (CAS Number: 1206981-49-8) represents a more recent entry into the chemical landscape. sigmaaldrich.comuni.lu Specific, in-depth research publications focusing solely on this particular isomer are not yet widespread. However, its chemical structure—a pyridine ring substituted with both an amino group at the 2-position and a trifluoromethoxy group at the 3-position—places it at the confluence of the advantageous properties discussed previously.

The presence of the 2-amino group provides a key reactive handle for further synthetic transformations, such as the formation of amides or participation in cross-coupling reactions, allowing for its incorporation into larger, more complex molecules. cymitquimica.com The 3-trifluoromethoxy group, with its strong electron-withdrawing nature and metabolic stability, makes this compound a highly attractive building block for the design of novel pharmaceuticals and agrochemicals. bldpharm.comcymitquimica.com

The synthesis of trifluoromethoxylated pyridines has historically been challenging, but recent advancements in synthetic methodologies are making compounds like this compound more accessible for research and development. researchgate.net Although it is currently categorized as a research chemical, its structural motifs suggest significant potential. bldpharm.com The applications of its isomers, such as various trifluoromethyl-substituted aminopyridines which are used as intermediates in the synthesis of bioactive molecules, provide a strong indication of the prospective utility of this compound. nih.govacs.org As synthetic methods become more refined, it is anticipated that this compound will be increasingly utilized in the exploration of new chemical entities with tailored biological and material properties.

Chemical Compound Data

Properties of this compound

PropertyValueSource
CAS Number1206981-49-8 sigmaaldrich.combldpharm.comuni.lu
Molecular FormulaC6H5F3N2O innospk.com
Molecular Weight178.11 g/mol
AppearanceNot specified
PurityMin. 95%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)12-4-2-1-3-11-5(4)10/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRYAXUZQGCSAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678829
Record name 3-(Trifluoromethoxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206981-49-8
Record name 3-(Trifluoromethoxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethoxy)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 Trifluoromethoxy Pyridin 2 Amine and Its Analogs

Strategic Approaches for Introducing the Trifluoromethoxy Moiety

The incorporation of the trifluoromethoxy group into aromatic systems, particularly heteroaromatics like pyridine (B92270), is a significant challenge in organic synthesis. rsc.org This is due to the unique electronic properties of the -OCF3 group and the reactivity of potential intermediates. rsc.orgresearchgate.net Several distinct strategies have been developed to form the C-OCF3 or O-CF3 bond.

O-Trifluoromethylation Reactions

One direct approach to forming the trifluoromethoxy group is through the O-trifluoromethylation of a corresponding hydroxypyridine precursor. A notable method involves a regioselective trifluoromethoxylation of N-acetyl/methoxycarbonyl-N-pyridinylhydroxylamine precursors under mild conditions. rsc.org

This strategy overcomes challenges associated with the direct trifluoromethylation of pyridinols. The mechanism is proposed to involve a radical O-trifluoromethylation of an N-hydroxyl anion intermediate, followed by a migration of the OCF3 group. rsc.org The reaction typically employs an electrophilic trifluoromethylating reagent, such as 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni reagent I), which was found to be superior to other reagents like the Umemoto or Shibata–Johnson reagents for this transformation. rsc.org This protocol is operationable simple and scalable, providing access to a range of functionalized trifluoromethoxylated pyridines. rsc.org

Table 1: O-Trifluoromethylation of Pyridine Derivatives

Precursor Reagent Conditions Product Yield Reference
N-acetyl-N-(pyridin-3-yl)hydroxylamine Togni Reagent I, NaH THF, 0 °C to rt 3-(Trifluoromethoxy)pyridine 65% rsc.org
N-acetyl-N-(2-chloropyridin-3-yl)hydroxylamine Togni Reagent I, NaH THF, 0 °C to rt 2-Chloro-3-(trifluoromethoxy)pyridine 72% rsc.org
N-acetyl-N-(5-bromopyridin-3-yl)hydroxylamine Togni Reagent I, NaH THF, 0 °C to rt 5-Bromo-3-(trifluoromethoxy)pyridine 68% rsc.org

Halogen-Fluorine Exchange Routes

A prevalent industrial method for synthesizing trifluoromethylpyridines involves a halogen-fluorine exchange reaction. nih.gov This multi-step process typically begins with a picoline (methylpyridine) precursor. The methyl group is first exhaustively chlorinated to form a trichloromethylpyridine intermediate. Subsequent treatment with a fluorinating agent, such as hydrogen fluoride (B91410) (HF), replaces the chlorine atoms with fluorine to yield the trifluoromethyl group. researchgate.netnih.gov

This method is particularly common for producing intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine from 3-picoline. nih.gov While this route synthesizes a trifluoromethylpyridine (-CF3) rather than a trifluoromethoxypyridine (-OCF3), the resulting product is a crucial precursor. The trifluoromethylpyridine can then be converted to the desired 3-hydroxypyridine analog through nucleophilic substitution, which can subsequently undergo reactions to form the final product. Vapor-phase reaction conditions are often employed for the fluorination step, sometimes involving simultaneous chlorination and fluorination over a catalyst. nih.gov

Oxidative Desulfofluorination Approaches

Oxidative desulfofluorination provides another pathway to trifluoromethyl ethers from readily available starting materials. elsevierpure.comresearchgate.net This method involves the conversion of a hydroxyl group into a dithiocarbonate (xanthate) intermediate. The dithiocarbonate, derived from the corresponding 3-hydroxypyridine, is then treated with a fluorinating agent and an oxidant. researchgate.net

A common reagent system for this transformation consists of 70% hydrogen fluoride-pyridine (HF/Pyridine) and an N-haloimide, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH). researchgate.net The reaction proceeds via the oxidative fluorination of the sulfur-containing group, ultimately leading to the formation of the trifluoromethyl ether. beilstein-journals.org This method is applicable to both aryl and primary alkyl dithiocarbonates. researchgate.net

Table 2: Oxidative Desulfofluorination for Trifluoromethyl Ether Synthesis

Substrate Type Reagents Product General Yield Reference
Aryl dithiocarbonate (Ar-OCS2Me) 70% HF/Pyridine, N-halo imide Aryl trifluoromethyl ether (Ar-OCF3) Good to Excellent researchgate.net
Primary alkyl dithiocarbonate (R-OCS2Me) 70% HF/Pyridine, N-halo imide Alkyl trifluoromethyl ether (R-OCF3) Good to Excellent researchgate.net

Electrophilic Trifluoromethylation Strategies

Directly introducing a trifluoromethyl group onto a pyridine ring, particularly at the C3 position, has been a significant challenge. chemistryviews.orgchemrxiv.org Recent advances have established methods for the 3-position-selective C–H trifluoromethylation of pyridine rings. One such strategy involves the nucleophilic activation of the pyridine derivative through hydrosilylation. chemistryviews.orgchemrxiv.orgacs.org

In this process, the pyridine substrate is first reacted with a hydrosilane, such as methylphenylsilane, in the presence of a catalyst. This generates an enamine intermediate which then undergoes an electrophilic trifluoromethylation reaction with a suitable CF3 source, like Togni Reagent I. chemistryviews.orgchemrxiv.org An oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is then used to restore aromaticity, yielding the 3-trifluoromethylated pyridine with high regioselectivity. chemistryviews.org This method provides a pathway to trifluoromethylated pyridine analogs, which can serve as precursors for further functionalization.

Methodologies for Amination of Pyridine Rings

The introduction of an amino group onto the pyridine nucleus is a fundamental transformation. For the synthesis of 3-(Trifluoromethoxy)pyridin-2-amine, this involves amination at the C2 position, adjacent to the nitrogen atom.

Direct Amination Techniques

Direct amination involves the substitution of a hydrogen atom on the pyridine ring with an amino group.

Chichibabin Reaction : The classic method for direct amination of pyridines is the Chichibabin reaction, first reported in 1914. wikipedia.orgntu.edu.sg This reaction typically involves treating the pyridine substrate with sodium amide (NaNH2) in a solvent like liquid ammonia (B1221849) or xylene. wikipedia.org The mechanism is a nucleophilic substitution of a hydride ion (H−). The nucleophilic amide anion (NH2−) adds to the electron-deficient C2 position of the pyridine ring, followed by the elimination of a hydride ion to restore aromaticity. wikipedia.org The reaction progress can often be monitored by the evolution of hydrogen gas. wikipedia.org While historically significant, the reaction's generality can be limited by the harsh conditions and the high reactivity of sodium amide. nih.gov

Modern Amination Methods : More recent developments have provided alternative strategies for the direct amination of pyridines under milder conditions.

Amination via N-Oxides : Pyridine N-oxides can be activated to facilitate nucleophilic attack at the C2 position. researchgate.net Treatment of a pyridine N-oxide with an activating agent like tosyl anhydride (B1165640) (Ts2O) makes the C2 position more electrophilic. Subsequent reaction with an amine nucleophile, such as tert-butylamine, followed by deprotection, yields the 2-aminopyridine (B139424) derivative. This method offers high yields and excellent selectivity for the 2-position. researchgate.net

Amination via Phosphonium Salts : Another strategy involves the conversion of the pyridine into a phosphonium salt. These salts can then react with sodium azide to form iminophosphorane intermediates, which are versatile precursors to primary amines. nih.gov This approach is notable for its precise regioselectivity and its applicability to a wide range of substituted pyridines. nih.gov

Amination of Halogenated Pyridines : In cases where the pyridine ring is already substituted, such as with halogens and a trifluoromethyl group, direct amination of a halogenated position is a viable route. For instance, 2,3-dichloro-5-trifluoromethylpyridine can be reacted with aqueous ammonia at elevated temperature and pressure in an autoclave to selectively replace the chlorine at the 2-position with an amino group, yielding 2-amino-3-chloro-5-trifluoromethylpyridine. google.com

Table 3: Comparison of Direct Amination Methods for Pyridines

Method Reagents Key Features Reference
Chichibabin Reaction Sodium amide (NaNH2) Classic method; nucleophilic substitution of hydride; can require harsh conditions. wikipedia.orgntu.edu.sg
Via N-Oxides Pyridine N-oxide, Ts2O, t-BuNH2, TFA Mild conditions; high yield and C2-selectivity. researchgate.net
Via Phosphonium Salts Triphenylphosphine, activating agent, NaN3 High regioselectivity; versatile iminophosphorane intermediate. nih.gov
Amination of Halo-pyridines Aqueous ammonia Useful for substituted pyridines; selective replacement of a halogen. google.com

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds, and it is a cornerstone in the synthesis of aryl and heteroaryl amines. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl or heteroaryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. The catalytic cycle generally proceeds through oxidative addition of the halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligands, which stabilize the palladium catalyst and modulate its reactivity. Bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) have proven effective for the coupling of primary amines. wikipedia.org The selection of the appropriate ligand, palladium precursor, base, and solvent is crucial for optimizing the reaction yield and scope.

For the synthesis of this compound, a potential pathway involves the coupling of a 2-halo-3-(trifluoromethoxy)pyridine derivative with an ammonia equivalent. The choice of the halogen (Cl, Br, I) on the pyridine ring can influence the rate of oxidative addition, with iodides generally being the most reactive. A variety of palladium sources, such as Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes, can be employed. The selection of a bulky, electron-rich phosphine ligand is often critical for achieving high efficiency in the amination of heteroaryl halides.

Catalyst System ComponentExamplesRole in Reaction
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂Source of the active Pd(0) catalyst
Ligand XPhos, SPhos, RuPhos, BrettPhosStabilizes the palladium center and facilitates key steps in the catalytic cycle
Base NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDSPromotes the deprotonation of the amine to form the active nucleophile
Amine Source Ammonia, Benzophenone imine, NH₄ClProvides the amino group for the final product
Solvent Toluene, Dioxane, THFSolubilizes reactants and influences reaction kinetics

Reductive Amination Pathways

Reductive amination offers an alternative and powerful strategy for the synthesis of amines, including this compound. This method typically involves the reaction of a carbonyl compound with an amine or ammonia to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org A key advantage of this one-pot procedure is the avoidance of isolating the often-unstable imine intermediate. wikipedia.org

For the synthesis of this compound, a plausible reductive amination route would start from 3-(trifluoromethoxy)pyridin-2-one. The pyridinone could be reacted with ammonia to form an intermediate imine-like species, which would then be reduced to the target 2-aminopyridine. The choice of reducing agent is critical for the success of this transformation.

Commonly used reducing agents for reductive amination include:

Sodium borohydride (NaBH₄): A mild and selective reducing agent.

Sodium cyanoborohydride (NaBH₃CN): Effective under mildly acidic conditions where imine formation is favored.

Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent, often used for the reductive amination of a wide range of aldehydes and ketones. masterorganicchemistry.com

Catalytic Hydrogenation (H₂/catalyst): A green and efficient method, often employing catalysts like palladium on carbon (Pd/C). wikipedia.org

The reaction conditions, including pH and solvent, must be carefully controlled to optimize the equilibrium between the carbonyl starting material, the imine intermediate, and the final amine product.

Reducing AgentTypical Reaction ConditionsSelectivity
Sodium borohydride (NaBH₄)Methanol or ethanol (B145695), room temperatureReduces aldehydes, ketones, and imines
Sodium cyanoborohydride (NaBH₃CN)Mildly acidic (pH 4-6), various solventsSelectively reduces imines in the presence of carbonyls
Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane or dichloroethane, often with acetic acidMild and selective for a wide range of substrates
Catalytic Hydrogenation (H₂/Pd/C, PtO₂)Various solvents, requires specialized equipment for handling hydrogen gasHighly efficient and clean, but can reduce other functional groups

Convergent and Divergent Synthesis Strategies for Complex Derivatives

In the context of this compound derivatives, a convergent strategy could involve the synthesis of a functionalized 3-(trifluoromethoxy)pyridine core and a separate, appropriately substituted amine partner. These two fragments could then be joined using a cross-coupling reaction like the Buchwald-Hartwig amination. This allows for the rapid generation of a library of derivatives by varying the amine component.

Conversely, a divergent synthesis starts from a common intermediate that is progressively modified to create a range of different but structurally related products. This strategy is particularly useful for exploring the structure-activity relationships of a new chemical scaffold.

Starting with this compound, a divergent approach could involve various transformations of the amino group or the pyridine ring. For example, the amino group could be acylated, alkylated, or used as a handle to introduce other functional groups. The pyridine ring itself could be subjected to electrophilic or nucleophilic aromatic substitution reactions, provided the existing substituents direct the reaction to the desired position and are compatible with the reaction conditions. Such strategies enable the efficient production of a diverse set of molecules for biological screening or materials science applications. nih.gov

Green Chemistry Principles in the Synthesis of Trifluoromethoxypyridin-2-amines

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including pyridin-2-amine derivatives.

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy are preferred as they generate less waste. Addition and rearrangement reactions are inherently 100% atom-economical. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.

In the context of synthesizing this compound, catalytic reactions like the Buchwald-Hartwig amination are generally more atom-economical than stoichiometric methods. While byproducts such as salts are formed from the base and the leaving group, the catalytic nature of the process minimizes waste associated with the reagents that facilitate the transformation. Reductive amination can also be highly atom-economical, especially when using catalytic hydrogenation where the only byproduct is water.

Solvent Selection and Minimization

Solvents are a major contributor to the environmental impact of chemical processes. Green chemistry encourages the use of safer, less toxic, and renewable solvents, or ideally, solvent-free conditions. Traditional solvents used in palladium-catalyzed couplings, such as toluene and dioxane, are considered hazardous. acsgcipr.org

Recent research has focused on identifying greener alternatives for reactions like the Buchwald-Hartwig amination. Bio-derived solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as promising replacements for conventional ethereal solvents. Water is also being explored as a reaction medium, often in the presence of surfactants to facilitate the reaction of organic substrates. Minimizing the total volume of solvent used is another key aspect of green synthesis.

Catalytic System Optimization

The optimization of catalytic systems is central to green chemistry. For palladium-catalyzed reactions, this involves several key aspects:

Catalyst Loading: Reducing the amount of the precious metal catalyst is crucial for both economic and environmental reasons. The development of highly active catalyst systems with low catalyst loadings is a major research focus.

Catalyst Stability and Reusability: Robust catalysts that can be easily recovered and reused for multiple reaction cycles significantly improve the sustainability of a process. Heterogeneous catalysts or catalyst systems that can be readily separated from the product mixture are highly desirable.

By applying these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally friendly.

Scalable Synthesis and Process Chemistry for this compound Intermediates

The industrial production of complex heteroaromatic compounds such as this compound relies on scalable and operationally simple synthetic protocols. A key challenge in the synthesis is the efficient and regioselective introduction of the trifluoromethoxy (OCF₃) group onto the pyridine ring. Research has led to the development of robust methods that are amenable to gram-scale synthesis and beyond, focusing on the creation of key trifluoromethoxylated intermediates.

A significant advancement in this area is a scalable protocol for the direct trifluoromethoxylation of functionalized pyridines. rsc.org This method is distinguished by its mild reaction conditions and tolerance of a wide range of functional groups, making it suitable for complex molecular architectures. rsc.org The process utilizes a hypervalent iodine reagent, 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni reagent I), which has been identified as superior to other trifluoromethylation reagents for this transformation. rsc.org

The reaction can be performed at or below room temperature for many substrates, a feature that is highly desirable for large-scale industrial processes as it reduces energy costs and minimizes the formation of byproducts. rsc.org The amenability of this transformation to gram-scale synthesis has been demonstrated, providing a viable pathway to OCF₃-containing heteroaromatic building blocks that are crucial for the development of new pharmaceuticals and agrochemicals. rsc.org Mechanistic studies suggest the reaction proceeds through a radical O-trifluoromethylation followed by an OCF₃-migration pathway. rsc.org

The table below summarizes a scalable methodology for the trifluoromethoxylation step, a crucial stage in forming intermediates for this compound.

Table 1: Scalable Trifluoromethoxylation of Pyridine Derivatives

Reagent Key Features Scale Ref.

The development of such scalable synthetic routes is pivotal, providing access to essential building blocks like this compound for various technological applications. rsc.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 3-(Trifluoromethoxy)pyridin-2-amine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the three protons on the pyridine (B92270) ring and the two protons of the amine (-NH₂) group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating amino group. The coupling constants (J) between adjacent protons would reveal their substitution pattern on the pyridine ring. The amine protons may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

While the synthesis of this compound is described in patent literature, specific, experimentally determined ¹H NMR data has not been made publicly available. google.com An illustrative table of expected signals is provided below.

Proton Position Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-4Downfield regionDoublet of doublets (dd)J(H4,H5), J(H4,H6)
H-5Mid-field regionDoublet of doublets (dd)J(H5,H4), J(H5,H6)
H-6Upfield regionDoublet of doublets (dd)J(H6,H4), J(H6,H5)
-NH₂VariableBroad Singlet (br s)N/A
Note: This table is illustrative. Experimental data is not publicly available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum of this compound would display six distinct signals for the six carbon atoms. The carbon atom attached to the trifluoromethoxy group (C-3) and the trifluoromethoxy carbon itself (-OCF₃) are expected to show characteristic quartet splitting due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons are diagnostic of the substituent effects.

Detailed experimental ¹³C NMR data for this compound is not available in the public domain. An example of the expected data is shown below.

Carbon Position Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling)
C-2DownfieldSinglet
C-3DownfieldQuartet (q)
C-4Mid-fieldSinglet
C-5Mid-fieldSinglet
C-6UpfieldSinglet
-OCF₃DownfieldQuartet (q)
Note: This table is illustrative. Experimental data is not publicly available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons on the pyridine ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would correlate each proton with the carbon atom it is directly attached to, confirming the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2- and 3-bond) correlations between protons and carbons. This would be instrumental in confirming the placement of the amino and trifluoromethoxy groups at positions 2 and 3, respectively, by observing correlations between the amine protons and C-2/C-3, and between the ring protons and the substituted carbons.

Specific research findings detailing the use of 2D NMR for the structural elucidation of this compound have not been published.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound, MS analysis would confirm the molecular mass and the presence of key structural fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the parent ion. The monoisotopic mass of this compound (C₆H₅F₃N₂O) is 178.0354 Da. HRMS analysis is expected to show a protonated molecular ion ([M+H]⁺) with an m/z value extremely close to the calculated value of 179.0427. While specific experimental HRMS reports are not found in the literature, predicted collision cross-section data for various adducts are available. google.com

Adduct Predicted m/z
[M+H]⁺179.04268
[M+Na]⁺201.02462
[M+K]⁺216.99856
Data Source: PubChemLite. google.com Note: This data is predicted and not from experimental measurement.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (Molecular Weight: 178.11 g/mol ), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 179.04 would be the primary precursor ion in positive ion mode electrospray ionization (ESI).

The fragmentation of pyridine derivatives in MS/MS is a complex process that can provide significant structural information. nih.gov The fragmentation pathways for this compound are expected to be influenced by its three key structural features: the pyridine ring, the primary amine group, and the trifluoromethoxy substituent. Common fragmentation patterns for related structures include homolytic cleavage of the C-O bond in phenoxy-substituted heteroaromatics and α-cleavage adjacent to amine groups. libretexts.orgnih.gov

Expected fragmentation pathways for [M+H]⁺ of this compound would likely involve:

Loss of CF₃: A primary fragmentation could be the cleavage of the O-CF₃ bond, leading to a radical cation or subsequent rearrangements.

Cleavage of the Pyridine Ring: Following initial fragmentation, the pyridine ring itself can cleave, leading to smaller, characteristic fragment ions.

Loss of Ammonia (B1221849) (NH₃): The primary amine group can be lost as a neutral ammonia molecule.

High-resolution mass spectrometry (HRMS) coupled with MS/MS allows for the determination of the elemental composition of both the parent ion and its fragments, which is crucial for confirming the proposed fragmentation mechanisms. nih.gov Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its identification. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.luuni.lu
Adductm/z (Mass/Charge Ratio)Predicted CCS (Ų)
[M+H]⁺179.04268130.4
[M+Na]⁺201.02462139.8
[M-H]⁻177.02812128.8
[M+K]⁺216.99856137.6
[M+NH₄]⁺196.06922148.7

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, trifluoromethoxy group, and aromatic pyridine ring.

As a primary aromatic amine, it should exhibit two distinct N-H stretching bands. orgchemboulder.comlibretexts.org The C-O and C-F bonds of the trifluoromethoxy group will also produce strong, characteristic absorptions in the fingerprint region.

Table 2: Expected IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (N-H)Asymmetric & Symmetric Stretch3500 - 3300Medium (two bands) orgchemboulder.comlibretexts.org
Primary Amine (N-H)Bend (Scissoring)1650 - 1580Medium to Strong orgchemboulder.com
Aromatic Ring (C=C, C=N)Stretching1600 - 1450Medium to Strong
Aromatic C-NStretching1335 - 1250Strong orgchemboulder.com
Aryl-O-CF₃C-O Stretch1250 - 1020Strong
Aryl-O-CF₃C-F Stretch1200 - 1000Very Strong
Primary Amine (N-H)Wag910 - 665Strong, Broad orgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that undergoes π → π* transitions. The presence of the amino (-NH₂) and trifluoromethoxy (-OCF₃) groups, acting as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted pyridine.

The spectrum would likely display multiple absorption bands resulting from these transitions. Theoretical calculations on related complexes have predicted the existence of several distinct absorption bands, indicating significant electronic delocalization between the pyridinic and adjacent rings. researchgate.net For this compound, the electronic transitions of interest include the π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The exact λmax values and molar absorptivity coefficients would need to be determined experimentally by dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or cyclohexane.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, data from the closely related analogue, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, offers valuable insights into the expected solid-state characteristics. nih.gov

In the crystal structure of the analogue, the molecules form centrosymmetric dimers through pairs of N-H···N hydrogen bonds between the amine group of one molecule and the pyridine nitrogen of another. nih.gov A similar hydrogen-bonding motif is highly probable for this compound. The trifluoromethyl group in the analogue was found to be disordered over two sites, a common phenomenon for -CF₃ groups in crystal structures. nih.gov The pyridine ring is expected to be essentially planar, with the substituents lying close to this plane.

Table 3: Crystal Data for the Analogous Compound 3-Chloro-5-(trifluoromethyl)pyridin-2-amine nih.gov
ParameterValue
Chemical FormulaC₆H₄ClF₃N₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.801 (1)
b (Å)17.978 (5)
c (Å)7.578 (2)
β (°)100.19 (4)
Volume (ų)777.8 (3)
Z (Molecules per unit cell)4

Chromatographic and Separation Techniques for Compound Isolation and Purity

Chromatographic methods are fundamental for the isolation and purity assessment of synthesized compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable to this compound.

HPLC is the preferred method for analyzing the purity of non-volatile or thermally sensitive compounds. For an amine-containing compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This technique separates compounds based on their hydrophobicity.

A typical RP-HPLC method would involve a nonpolar stationary phase (e.g., C18 or C8 silica) and a polar mobile phase, usually a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance. For primary amines that may have poor chromophores, derivatization with a UV-absorbent reagent can be employed to enhance sensitivity. chromatographyonline.com

Table 4: Typical RP-HPLC Conditions for Analysis
ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate1.0 mL/min
DetectorUV at ~254 nm
Column TemperatureAmbient or 30-40 °C

Gas chromatography separates compounds based on their volatility and interaction with the stationary phase. While amines can be challenging to analyze by GC due to their polarity, which can cause peak tailing, appropriate methods can be developed. bre.com This often involves using specialized columns or derivatizing the amine group to reduce its polarity and improve thermal stability. h-brs.de

A GC method developed for the separation of related trifluoromethoxy aniline (B41778) isomers provides a strong starting point for analyzing this compound. tsijournals.com This method uses a mid-polarity column and a flame ionization detector (FID), which is a robust, universal detector for organic compounds.

Table 5: Example GC Conditions Based on a Method for Related Compounds tsijournals.com
ParameterCondition
ColumnAT-210 (30 m x 0.53 mm ID, 1.0 µm film)
Carrier GasHelium
Inlet Temperature200 °C
DetectorFlame Ionization Detector (FID) at 260 °C
Oven Program50°C, ramp at 3°C/min to 125°C (hold 5 min), then ramp at 45°C/min to 230°C (hold 5 min)

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. This method relies on the differential partitioning of the compound between a stationary phase, typically silica (B1680970) gel, and a mobile phase. Due to the chemical nature of this compound, which contains a basic pyridine-amine structure, specific considerations for the mobile phase composition are necessary to achieve accurate and reproducible results.

Research Findings

The successful TLC analysis of nitrogen-containing heterocyclic compounds like this compound is highly dependent on the selection of an appropriate solvent system (mobile phase). merckmillipore.com Standard silica gel 60 F254 plates are commonly used as the stationary phase for such analyses. acs.org The separation is based on the principle of normal-phase chromatography, where the polar stationary phase adsorbs the analyte, and a mobile phase of variable polarity is used to elute it. silicycle.com

The following tables summarize typical mobile phase systems and visualization techniques that are applicable for the TLC analysis of this compound based on its chemical properties.

Table 1: Typical Mobile Phase Systems for TLC Analysis of Aromatic Amines on Silica Gel This table presents common solvent systems used for compounds with similar functional groups to this compound. The optimal ratio for any specific separation must be determined empirically.

Solvent SystemTypical Ratio (v/v)Notes / ApplicationCitation
Ethyl Acetate / Hexane10:90 to 50:50A standard starting system. Polarity is increased by raising the proportion of ethyl acetate. silicycle.com
Ethyl Acetate / Hexane + Triethylamine (B128534)(Varies) + ~0.5%The addition of triethylamine prevents spot tailing for basic compounds. silicycle.com
Dichloromethane / Methanol99:1 to 90:10A more polar system for compounds that do not move significantly in ethyl acetate/hexane. silicycle.com
Dichloromethane / Methanol + Ammonium (B1175870) Hydroxide (B78521)(Varies) + ~1%The basic additive improves spot shape for amines. youtube.com
Chloroform / Methanol90:10Has been used effectively for separating polar, nitrogen-containing compounds. researchgate.net
Chloroform / Triethylamine60:40A system reported for the effective separation of dansylated amine derivatives. researchgate.net

Table 2: Visualization Methods for TLC Analysis This table describes common methods to visualize the spot corresponding to this compound on a developed TLC plate.

MethodPrincipleAppearance of SpotCitation
UV Light (254 nm)The aromatic pyridine ring absorbs UV radiation.A dark spot on a green or pale fluorescent background (on F254 plates). acs.org
Iodine VaporIodine is a non-polar molecule that reversibly absorbs into organic compounds present on the plate.A temporary brown or yellow spot against a light tan background. researchgate.net
Anisaldehyde StainThe reagent reacts with various functional groups, particularly amines and aldehydes, upon heating.Can produce colored spots (often blue, green, or purple) for nitrogen derivatives. youtube.com

Chemical Reactivity and Mechanistic Investigations of 3 Trifluoromethoxy Pyridin 2 Amine

Reactivity of the Amino Group (Pyridin-2-amine Moiety)

The amino group in 3-(Trifluoromethoxy)pyridin-2-amine is a key site for a range of chemical reactions, including acylations, alkylations, arylations, condensations, cyclizations, and diazotization.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the amino group allows it to readily undergo acylation, alkylation, and arylation reactions. These transformations are fundamental for building more complex molecular architectures.

Acylation: The amino group can be acylated using various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. For instance, the reaction with acetic anhydride (B1165640) would yield N-(3-(trifluoromethoxy)pyridin-2-yl)acetamide.

Alkylation: Alkylation of the amino group can be achieved with alkyl halides. nih.gov However, the direct alkylation of similar aminopyrimidines can sometimes lead to a mixture of N- and O-alkylated products, with the ratio depending on the specific substrates and reaction conditions. acs.org In some cases, selective O-alkylation can be achieved using specific reagents and strategies. acs.org

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for the arylation of the amino group. mdpi.com These reactions typically involve the use of an aryl halide or triflate and a palladium catalyst with a suitable ligand. The electronic nature of both the aminopyridine and the aryl donor can influence the reaction's efficiency. nih.gov

Table 1: Examples of Acylation, Alkylation, and Arylation Reactions

Reaction Type Reagent Product
Acylation Acetic Anhydride N-(3-(trifluoromethoxy)pyridin-2-yl)acetamide
Alkylation Ethyl Iodide N-ethyl-3-(trifluoromethoxy)pyridin-2-amine
Arylation Phenylboronic Acid N-phenyl-3-(trifluoromethoxy)pyridin-2-amine

Condensation and Cyclization Reactions

The amino group of this compound is a key participant in condensation and cyclization reactions, which are vital for the synthesis of various heterocyclic systems.

Condensation Reactions: The primary amino group can condense with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). These reactions are often reversible and can be influenced by the solvent, with apolar aprotic solvents sometimes favoring the formation of hemiaminal intermediates. mdpi.com

Cyclization Reactions: The aminopyridine moiety can be a precursor for constructing fused ring systems. For example, condensation with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of pyridopyrimidines or other related heterocycles. nih.govresearchgate.net These cyclization reactions can sometimes proceed through intramolecular processes like the Thorpe-Ziegler reaction. researchgate.net The presence of the trifluoromethoxy group can influence the reactivity and the outcome of these cyclization reactions.

Table 2: Examples of Condensation and Cyclization Reactions

Reaction Type Reagent Product Type
Condensation Benzaldehyde Schiff Base
Cyclization Ethyl Acetoacetate Pyridopyrimidine derivative
Cyclization Diethyl Malonate Fused heterocyclic system

Diazotization and Related Transformations

The primary aromatic amino group of this compound can undergo diazotization, a process that converts it into a diazonium salt. This transformation opens up a wide array of synthetic possibilities.

The diazotization reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-10 °C). iitk.ac.inbyjus.com The resulting diazonium salt is a highly reactive intermediate. iitk.ac.inorganic-chemistry.org

Subsequent reactions of the diazonium salt can lead to the introduction of various substituents onto the pyridine (B92270) ring, including:

Halogenation (Sandmeyer and Schiemann Reactions): The diazonium group can be replaced by a halogen (Cl, Br, I, F). organic-chemistry.org

Hydroxylation: Reaction with water leads to the formation of the corresponding pyridinol. libretexts.org

Cyanation: Treatment with copper(I) cyanide introduces a cyano group.

The stability of the diazonium salt is a crucial factor, and for heterocyclic amines, these intermediates can sometimes be less stable than their benzenoid counterparts. libretexts.org The presence of the electron-withdrawing trifluoromethoxy group may influence the stability and reactivity of the diazonium intermediate.

Reactivity of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing substituent that significantly influences the chemical properties of the pyridine ring.

Stability and Transformation under Various Reaction Conditions

The trifluoromethoxy group is generally considered to be highly stable under a wide range of reaction conditions, including heating and both acidic and basic environments. mdpi.com This stability is a key attribute that makes it a desirable substituent in medicinal and agrochemical research. rsc.org

However, under certain harsh conditions or with specific reagents, the trifluoromethoxy group can undergo transformations. For instance, while generally stable, it can be less stable in the presence of strong nucleophiles, especially when attached to a highly electron-deficient ring system. mdpi.com There have been reports of the trifluoromethoxy group being replaced by other groups under specific nucleophilic substitution conditions. mdpi.com

Influence on Aromatic Reactivity

The trifluoromethoxy group exerts a strong electron-withdrawing effect on the pyridine ring, which has several important consequences for its reactivity:

Deactivation towards Electrophilic Aromatic Substitution: The -OCF₃ group deactivates the pyridine ring towards electrophilic attack. This effect is due to its strong negative inductive effect (-I).

Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the -OCF₃ group activates the pyridine ring for nucleophilic aromatic substitution (SNA_r) reactions. This makes positions ortho and para to the trifluoromethoxy group susceptible to attack by nucleophiles.

Regioselectivity: The position of the trifluoromethoxy group at C-3 directs the regioselectivity of various reactions. For instance, in electrophilic substitutions, the incoming electrophile would be directed away from the positions most deactivated by the -OCF₃ group. In nucleophilic attacks, the positions ortho and para to it become more reactive.

Acidity of N-H bond: The electron-withdrawing nature of the trifluoromethoxy group increases the acidity of the N-H bond in the amino group, making it more readily deprotonated.

The unique electronic properties of the trifluoromethoxy group, including its high electronegativity and its orthogonal orientation to the aromatic ring plane, contribute to its significant impact on molecular conformation and binding affinities in biological systems. rsc.org

Reactivity of the Pyridine Ring System

The chemical behavior of this compound is dictated by the interplay of its three key structural features: the electron-donating amino group (-NH₂), the strongly electron-withdrawing trifluoromethoxy group (-OCF₃), and the intrinsically electron-deficient pyridine ring nitrogen. This combination of substituents creates a unique electronic landscape that governs its reactivity in various aromatic substitution and coupling reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (S_EAr) on a pyridine ring is generally more challenging than on a benzene (B151609) ring due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards attack by electrophiles. wikipedia.orgyoutube.com The reaction, when it does occur, typically requires vigorous conditions and often results in low yields. youtube.com

In this compound, the reactivity is further complicated by the substituents. The 2-amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The ortho position (C3) is already occupied by the trifluoromethoxy group. The para position is C5. Conversely, the 3-trifluoromethoxy group is strongly deactivating and a meta-director, which would also direct electrophiles to the C5 position. The pyridine nitrogen itself directs electrophilic attack to the C3 and C5 positions.

Nucleophilic Aromatic Substitution Mechanisms

The pyridine ring is inherently activated towards nucleophilic aromatic substitution (S_NAr), a reactivity that is enhanced by the presence of electron-withdrawing groups. wikipedia.orgnih.gov This type of reaction is particularly favored at the C2 (α) and C4 (γ) positions, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.orgyoutube.com

For this compound, direct S_NAr by displacing the amino or trifluoromethoxy groups is unlikely as they are poor leaving groups. However, the amino group can be transformed into a suitable leaving group. One established strategy involves the condensation of an aromatic amine with a pyrylium (B1242799) salt to form a pyridinium (B92312) salt intermediate. acs.org This intermediate is highly activated towards nucleophilic attack. A subsequent S_NAr reaction with a nucleophile can displace the pyridinium moiety. acs.org

The mechanism proceeds via the formation of a Meisenheimer-like intermediate. Computational studies on related systems have shown that the nucleophilic attack on the carbon atom bonded to the pyridine nitrogen can be a thermodynamically favorable process, leading directly to the substituted products. acs.org For example, the reaction's Gibbs free energy (ΔG) for the splitting of a pyridinium salt by a trifluoromethoxide anion (⁻OCF₃) is favored by approximately -10 kcal/mol compared to the reactants. acs.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Kumada-Corriu, Sonogashira, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these reactions would typically require prior conversion into a derivative containing a halide or triflate, which can act as the electrophilic partner in the catalytic cycle. The primary amino group generally tolerates many standard cross-coupling conditions without the need for a protecting group. acs.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. nih.govbohrium.com A hypothetical 5-bromo-3-(trifluoromethoxy)pyridin-2-amine (B2891540) could readily participate in Suzuki coupling with various aryl or vinyl boronic acids to generate more complex biaryl structures. acs.orgnih.gov The reaction is known for its high functional group tolerance. tcichemicals.com

Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent as the nucleophile and a nickel or palladium catalyst to couple with an organic halide. wikipedia.orgorganic-chemistry.org While highly effective, the strong basicity of Grignard reagents can limit functional group compatibility. organic-chemistry.org However, methods for the coupling of functionalized Grignard reagents have been developed. acs.org A halogenated derivative of this compound could be coupled with aryl- or alkylmagnesium halides.

Sonogashira Coupling: This coupling of a terminal alkyne with an aryl or vinyl halide is catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is the premier method for synthesizing arylalkynes. The reaction of 2-amino-3-bromopyridines with terminal alkynes is known to proceed efficiently, suggesting that a halogenated version of the title compound would be a viable substrate for Sonogashira coupling. researchgate.net

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org While this reaction is more commonly used for the synthesis of substituted amines, the amino group of this compound could potentially react with an aryl halide. More relevantly, a halogenated derivative, such as 2-chloro-3-(trifluoromethoxy)pyridine, could be reacted with various primary or secondary amines to synthesize analogues of the title compound.

Reaction Type Typical Catalyst/Reagents Coupling Partners for Halogenated Derivative Reference
Suzuki-Miyaura Pd(dppf)Cl₂, Pd(PPh₃)₄, Base (e.g., K₃PO₄, Na₂CO₃)Aryl/Vinyl Boronic Acids or Esters nih.gov, nih.gov
Kumada-Corriu NiCl₂(dppp), Pd(PPh₃)₄Aryl/Alkyl Grignard Reagents (R-MgX) wikipedia.org, organic-chemistry.org
Sonogashira Pd(PPh₃)₂Cl₂, CuI, Amine Base (e.g., Et₃N)Terminal Alkynes wikipedia.org, organic-chemistry.org
Buchwald-Hartwig Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Primary/Secondary Amines wikipedia.org, libretexts.org

Reaction Pathway Elucidation using Advanced Spectroscopic and Computational Methods

Understanding the intricate details of reaction mechanisms requires a combination of advanced analytical techniques. Spectroscopic methods allow for the observation of transient species, while computational chemistry provides insights into the energetics and geometries of intermediates and transition states.

Transient Intermediate Characterization

The identification of short-lived intermediates is crucial for confirming a proposed reaction mechanism.

Nucleophilic Aromatic Substitution: In S_NAr reactions, the key transient species is the Meisenheimer intermediate. nih.gov Although often too unstable for isolation when a good leaving group is present, their formation is supported by kinetic and computational data. In reactions involving pyridines, related intermediates can be characterized, especially when poor leaving groups are involved, which allows for their isolation and study. nih.gov For the pathway involving activation of the amino group as a pyridinium salt, computational modeling has been used to predict the structures and relative energies of the resulting intermediates. acs.org These calculations suggest that in some cases, the reaction may proceed directly to products without a stabilized intermediate. acs.org

Metal-Catalyzed Cross-Coupling: The catalytic cycles of reactions like Suzuki or Buchwald-Hartwig involve a series of organometallic intermediates. wikipedia.orgwikipedia.org These include:

Oxidative Addition Complex: Formed by the insertion of the Pd(0) catalyst into the aryl-halide bond.

Transmetalation Complex: Formed when the organoboron (Suzuki) or organomagnesium (Kumada) compound transfers its organic group to the palladium center.

Reductive Elimination Precursor: A complex from which the final product is eliminated, regenerating the Pd(0) catalyst. Characterization of these intermediates often relies on techniques like ³¹P NMR spectroscopy if phosphine (B1218219) ligands are used, and in some cases, X-ray crystallography of stabilized model complexes. rsc.org

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic data provide quantitative information about reaction rates and energy landscapes.

Thermodynamic Calculations: Density Functional Theory (DFT) is a powerful tool for elucidating reaction pathways. For the nucleophilic substitution of a pyridinium salt (formed from an aromatic amine), calculations have provided key thermodynamic insights. acs.org The study revealed that while nucleophilic attack at certain positions on the pyridine ring leads to high-energy, metastable intermediates, the attack at the carbon bonded to the leaving group provides a direct, thermodynamically favorable channel to the products. acs.org

Reaction Step Calculated Parameter Value Significance Reference
Nucleophilic attack on ortho-H positionΔG of intermediate~ +5 kcal/molMetastable intermediate, high energy acs.org
Nucleophilic attack on para-H positionΔG of intermediate~ +5 kcal/molMetastable intermediate, high energy acs.org
Dissociative substitution at C-N bondReaction ΔG~ -10 kcal/molThermodynamically favorable product formation acs.org

Kinetic Studies: For S_NAr reactions, kinetic studies often involve measuring reaction rates as a function of substituent changes (Hammett plots). These studies on related systems consistently show large, positive ρ values, which indicates a significant buildup of negative charge in the rate-determining step, a finding that strongly supports the formation of a Meisenheimer-type intermediate. nih.gov For metal-catalyzed reactions, Reaction Progress Kinetic Analysis (RPKA) can be used to understand the behavior of catalysts and intermediates throughout the reaction, helping to identify catalyst deactivation pathways or changes in the rate-determining step. organic-chemistry.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying molecular systems. researchgate.net For derivatives of pyridine (B92270), DFT calculations are routinely used to predict geometries, vibrational frequencies, and electronic properties with a high degree of reliability. researchgate.netnih.gov

DFT calculations can quantify these effects by mapping the electron density distribution and calculating atomic charges. For instance, in related fluorinated pyridine molecules, the carbon atom attached to the fluorine-containing group typically exhibits a significant positive partial charge. acs.org Natural Bond Orbital (NBO) analysis, a common computational technique, can further elucidate the nature of bonding, revealing hyperconjugative interactions and delocalization of electron density within the molecule. researchgate.net These analyses for analogous compounds show strong interactions between electron donor and acceptor orbitals, indicating significant electronic conjugation. researchgate.net

Table 1: Illustrative Calculated Electronic Properties for a Substituted Aminopyridine Analog

PropertyCalculated ValueSignificance
Dipole Moment (Debye)~3.5 - 4.5Indicates a high degree of polarity, influencing solubility and intermolecular interactions.
Mulliken Atomic ChargesC-O: ~+0.6; N(amino): ~-0.8Quantifies the electron-withdrawing and -donating effects of the substituents.
NBO Charge on Pyridine N~-0.5Shows the electron density at the pyridine nitrogen, affecting its basicity and coordination ability.

Note: The values in this table are illustrative and based on typical DFT calculations for structurally related fluorinated aminopyridines. Specific values for 3-(trifluoromethoxy)pyridin-2-amine would require dedicated calculations.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. libretexts.org For pyridine and its derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π* anti-bonding orbital. youtube.com

In this compound, the amino group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing trifluoromethoxy group will lower the energy of the LUMO, making it a better electron acceptor and more reactive towards nucleophiles. nih.gov The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. nih.gov DFT calculations on similar molecules, like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, have been used to precisely determine these orbital energies and their distributions. beilstein-journals.org

Table 2: Representative Frontier Orbital Energies for a Fluorinated Aminopyridine Analog

Molecular OrbitalEnergy (eV)Characteristics
HOMO~ -6.5Primarily localized on the aminopyridine ring, with significant contribution from the amino nitrogen.
LUMO~ -1.0π* orbital with significant contributions from the pyridine ring carbons, particularly those near the -OCF3 group.
HOMO-LUMO Gap~ 5.5Suggests high kinetic stability.

Note: These values are representative examples derived from computational studies on analogous fluorinated pyridine systems and serve to illustrate the expected orbital characteristics.

Computational modeling is instrumental in exploring potential reaction pathways, for instance, in the synthesis or further functionalization of this compound. DFT can be used to calculate the energies of reactants, products, intermediates, and, crucially, transition states. This allows for the determination of activation barriers, providing insights into reaction kinetics and mechanisms. For example, studies on the synthesis of fluorinated pyridines have used computational methods to understand the regioselectivity of reactions. uni-muenster.de Similarly, the mechanism of C-H amination involving copper-amide complexes has been elucidated through detailed computational analysis of reaction intermediates and transition states. acs.org Such models could predict the most likely sites for electrophilic or nucleophilic attack on the this compound ring.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, optimized structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net For a molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape. The rotation around the C-O and O-CF3 bonds of the trifluoromethoxy group, as well as the orientation of the amino group, can be investigated.

MD simulations on related pyridine derivatives have been used to understand their behavior in solution and their interactions with biological targets. tandfonline.comnih.gov These simulations can reveal the most stable conformations and the energy barriers between them, which is critical for understanding how the molecule might bind to a receptor or enzyme active site. For example, MD simulations of pyridine in aqueous solution have provided detailed information about its intermolecular interactions. dntb.gov.ua

Prediction of Reactivity Profiles and Selectivity

Computational methods can generate reactivity descriptors that predict how and where a molecule is likely to react. The Fukui function, for example, derived from DFT calculations, can identify the most electrophilic and nucleophilic sites within a molecule. For this compound, these calculations would likely indicate that the carbon atoms ortho and para to the amino group are most susceptible to electrophilic attack, while the carbon attached to the trifluoromethoxy group would be a likely site for nucleophilic attack.

The electrostatic potential (ESP) map is another valuable tool, visually representing the charge distribution on the molecular surface. Regions of negative potential (typically shown in red) indicate areas prone to electrophilic attack, such as the nitrogen of the amino group and the pyridine nitrogen. Regions of positive potential (blue) highlight sites for nucleophilic attack. The trifluoromethyl group is known to create a region of positive electrostatic potential, influencing intermolecular interactions. nih.gov

In Silico Screening and Ligand Design Principles

The structural and electronic features of this compound make it an interesting scaffold for ligand design in medicinal and materials chemistry. The pyridine ring is a common motif in FDA-approved drugs, and its ability to form various non-covalent interactions is key to its utility. auctoresonline.orgnih.gov The 2-aminopyridine (B139424) moiety, in particular, is a well-established pharmacophore capable of forming crucial hydrogen bond interactions with biological targets, acting as a "hinge-binder" in many kinase inhibitors. tandfonline.comrsc.org

In silico methods like molecular docking and pharmacophore modeling can be used to virtually screen this compound and its derivatives against various biological targets. nih.govnih.govmalariaworld.org Docking simulations would place the molecule into the binding site of a protein to predict its binding orientation and affinity. mdpi.com The trifluoromethoxy group, with its high lipophilicity and metabolic stability, is a desirable feature in drug design, potentially enhancing membrane permeability and binding affinity. nih.govbeilstein-journals.org QSAR (Quantitative Structure-Activity Relationship) studies on other aminopyridine derivatives have successfully built models to predict biological activity based on calculated molecular descriptors, a strategy that could be applied to derivatives of this compound to guide the design of more potent compounds. researchgate.netnih.gov

Applications in Organic Synthesis and Materials Science

3-(Trifluoromethoxy)pyridin-2-amine as a Versatile Synthetic Building Block

This compound has emerged as a valuable building block in organic synthesis, primarily driven by the unique electronic properties conferred by the trifluoromethoxy group and the versatile reactivity of the aminopyridine scaffold. The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing substituent, which can significantly influence the reactivity and properties of the pyridine (B92270) ring. This, combined with the presence of a nucleophilic amino group and the pyridine nitrogen, allows for a range of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

The structure of this compound is well-suited for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds. The adjacent amino and pyridine nitrogen atoms can participate in cyclization reactions to form various fused ring structures.

A key strategy for utilizing this compound as a precursor involves its initial functionalization to introduce reactive handles for subsequent cyclization or cross-coupling reactions. For instance, the synthesis of 5-bromo-3-(trifluoromethoxy)pyridin-2-amine (B2891540) is a critical step that opens up avenues for further molecular elaboration. The bromination occurs at the 5-position of the pyridine ring, a site activated by the amino group and electronically influenced by the trifluoromethoxy group.

Synthesis of 5-bromo-3-(trifluoromethoxy)pyridin-2-amine:

To a solution of this compound in a suitable solvent such as dichloromethane, N-bromosuccinimide (NBS) is added. The reaction proceeds at room temperature, yielding the desired 5-bromo-3-(trifluoromethoxy)pyridin-2-amine. google.com

This bromo-derivative serves as a key intermediate for palladium-catalyzed cross-coupling reactions, a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds. One such example is the Miyaura borylation, which introduces a boronic ester group onto the pyridine ring.

Palladium-Catalyzed Borylation:

5-bromo-3-(trifluoromethoxy)pyridin-2-amine can be reacted with a boronating agent like bis(pinacolato)diboron (B136004) (B2pin2) in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), and a base. This reaction furnishes the corresponding boronic ester derivative. google.com

The resulting 2-amino-3-(trifluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a versatile intermediate that can be used in subsequent Suzuki-Miyaura cross-coupling reactions with various aryl or heteroaryl halides to construct complex biaryl or hetero-biaryl structures. These structures can then be further manipulated to form fused heterocyclic systems. For example, the amino group can be acylated or alkylated, followed by an intramolecular cyclization to yield imidazo[1,2-a]pyridines or other related fused systems.

The following table summarizes the key transformations of this compound as a precursor to more complex structures:

Starting MaterialReagent(s)ProductReaction Type
This compoundN-Bromosuccinimide (NBS)5-bromo-3-(trifluoromethoxy)pyridin-2-amineElectrophilic Bromination
5-bromo-3-(trifluoromethoxy)pyridin-2-amineBis(pinacolato)diboron, Pd(dppf)Cl2, base2-amino-3-(trifluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineMiyaura Borylation

While direct examples of the synthesis of imidazo[1,2-a]pyridines starting from this compound are not prevalent in the reviewed literature, the functionalized intermediates derived from it are primed for such transformations, which are common for 2-aminopyridines.

There is currently limited information available in the public domain regarding the specific use of this compound as a scaffold in multicomponent reactions.

The application of this compound in the development of ligands for transition metal catalysis is not extensively documented in publicly available research.

Incorporation into Functional Materials and Polymers

Role in the Development of New Organic Reactions

The use of this compound in the development of novel organic reactions has not been a significant focus of the research reviewed. The transformations involving this compound, such as bromination and palladium-catalyzed cross-coupling, are well-established synthetic methods rather than new reaction discoveries.

Biological and Medicinal Chemistry Research for Derivatives of 3 Trifluoromethoxy Pyridin 2 Amine

Design and Synthesis of Novel Medicinal Chemistry Candidates

The design of new drug candidates based on the 3-(trifluoromethoxy)pyridin-2-amine scaffold is a strategic process that leverages established medicinal chemistry principles. The 2-aminopyridine (B139424) moiety is a well-regarded pharmacophore in drug discovery, known for its ability to serve as a versatile building block in the synthesis of a wide array of biologically active molecules. rsc.org Its simple, low-molecular-weight structure is advantageous for creating compounds with favorable pharmacokinetic profiles and for minimizing the potential for metabolic liabilities. rsc.org

The synthesis of novel derivatives typically begins with the this compound core, which can be chemically modified at several positions. A common approach involves multicomponent reactions (MCRs), a powerful strategy in modern medicinal chemistry that allows for the efficient, one-pot synthesis of complex molecules from three or more starting materials. nih.gov This method is valued for its high convergence, minimal waste production, and rapid generation of diverse compound libraries. nih.gov

Synthetic routes to create derivatives often focus on the functionalization of the amino group. For instance, the amine can act as a nucleophile in reactions with various electrophiles to introduce a wide range of substituents. These reactions can include acylation, alkylation, and the formation of ureas or sulfonamides, each yielding a new class of derivatives with potentially distinct biological activities.

Another key synthetic strategy involves the construction of fused heterocyclic systems. The 2-aminopyridine structure, with its adjacent ring nitrogen and exocyclic amine, is an ideal precursor for synthesizing bicyclic compounds such as imidazo[1,2-a]pyridines. nih.gov These fused systems can orient substituents in specific three-dimensional arrangements, which can be crucial for optimizing interactions with a biological target. The synthesis of such derivatives often involves the reaction of the aminopyridine with α-halocarbonyl compounds or other bifunctional reagents.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies focus on how modifications to the core structure impact its interaction with biological targets.

Impact of the Trifluoromethoxy Group on Biological Activity

The trifluoromethoxy (-OCF3) group is of growing importance in pharmaceutical chemistry due to its unique combination of properties that can significantly enhance the drug-like characteristics of a molecule. mdpi.com Its inclusion in a drug candidate is a strategic choice to improve metabolic stability, lipophilicity, and binding affinity. mdpi.combohrium.com

The -OCF3 group is a strong electron-withdrawing group, which can influence the electronic environment of the pyridine (B92270) ring and, consequently, the reactivity and binding properties of the entire molecule. mdpi.com This electronic effect can be critical for establishing specific interactions, such as hydrogen bonds or dipole-dipole interactions, with a biological target.

One of the most significant advantages of the trifluoromethoxy group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -OCF3 group resistant to metabolic degradation by enzymes such as cytochrome P450s. By blocking a potential site of metabolism, the incorporation of this group can increase the half-life of a drug, leading to improved pharmacokinetic properties.

Furthermore, the trifluoromethoxy group is highly lipophilic. This increased lipophilicity can improve a compound's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, which can be essential for reaching its target site of action. mdpi.com However, the impact of increased lipophilicity must be carefully balanced to avoid potential issues with solubility and off-target effects.

Role of the Aminopyridine Moiety in Target Interaction

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications. researchgate.net Its value lies in its ability to act as a versatile pharmacophore, providing key interaction points for binding to biological targets. rsc.orgresearchgate.net

The nitrogen atom within the pyridine ring and the nitrogen of the exocyclic amino group are both capable of acting as hydrogen bond acceptors and donors. researchgate.net This dual capability allows the aminopyridine moiety to form strong and specific hydrogen bonding networks with amino acid residues in the binding sites of enzymes and receptors. These interactions are often crucial for anchoring the molecule in the correct orientation for biological activity.

The aromatic nature of the pyridine ring also allows it to participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These non-covalent interactions can further stabilize the binding of the ligand to its target protein.

In some cases, the nitrogen atoms of the 2-aminopyridine moiety can also act as chelation sites for metal ions that may be present in the active site of a metalloenzyme. This ability to coordinate with metal ions can be a key aspect of the mechanism of action for certain enzyme inhibitors. researchgate.net The specific geometry of the 2-aminopyridine structure, with the ortho-disposed nitrogen atoms, makes it an effective bidentate ligand. researchgate.net

Biochemical and Biophysical Characterization of Molecular Interactions

To fully understand the therapeutic potential of derivatives of this compound, it is essential to characterize their interactions with biological targets at a molecular level. This is typically achieved through a combination of biochemical and biophysical assays.

Enzyme Inhibition Studies

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes. Derivatives of this compound can be screened for their ability to inhibit a wide range of enzymes implicated in various diseases. The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. wikipedia.org A lower IC50 value indicates a more potent inhibitor. plos.org

The development of pyrazolo[3,4-b]pyridine derivatives has shown promise in the inhibition of Tropomyosin receptor kinase A (TRKA), a target in cancer therapy. For instance, a synthesized derivative, compound C03, demonstrated an IC50 value of 56 nM against TRKA. rsc.org Similarly, imidazo[1,2-a]pyridine (B132010) derivatives have been investigated as inhibitors of Nek2, a kinase involved in cell cycle regulation. One such derivative, compound 28e, exhibited a potent IC50 of 38 nM in a cellular proliferation assay. nih.gov These examples highlight the potential of pyridine-based scaffolds in developing potent enzyme inhibitors.

Table 1: Representative Enzyme Inhibition Data for Pyridine Derivatives

Compound ID Target Enzyme IC50 (nM) Reference
C03 TRKA 56 rsc.org
28e Nek2 38 nih.gov

Receptor Binding Assays

In addition to enzyme inhibition, many drugs function by binding to specific receptors on the surface of or within cells, either activating (agonists) or blocking (antagonists) the receptor's function. Receptor binding assays are used to determine the affinity of a compound for a particular receptor. This is often expressed as the inhibition constant (Ki) or the dissociation constant (Kd), which represent the concentration of the compound required to occupy 50% of the receptors at equilibrium. A lower Ki or Kd value signifies a higher binding affinity.

Studies on related structures have demonstrated the potential for trifluoromethyl-containing pyridine derivatives to interact with various receptors. For example, in the study of glucocorticoid receptor (GR) ligands, the replacement of a trifluoromethyl group with a larger substituent altered the compound's function from an agonist to an antagonist, while maintaining binding potency. drugbank.comnih.gov This demonstrates the critical role that the trifluoromethyl group can play in determining the functional outcome of receptor binding.

In another example, a series of pyrimethamine (B1678524) derivatives were evaluated for their binding to dihydrofolate reductase (DHFR), a key enzyme in malaria parasites. The most potent compound in this series, compound 27, was found to have key interactions with specific amino acid residues in the enzyme's active site. malariaworld.org

Table 2: Representative Receptor/Enzyme Binding Data for Pyridine Derivatives

Compound ID Target Binding Constant (Ki) Reference
Compound 27 wtPfDHFR Data not explicitly provided as Ki, but identified as most potent binder in the series. malariaworld.org
Benzyl analog 19 Glucocorticoid Receptor Maintained binding potency relative to the parent compound. drugbank.comnih.gov

Mechanistic Studies of Biological Action at the Molecular Level

The molecular mechanisms through which derivatives of this compound exert their biological effects are a subject of ongoing research. Studies have begun to elucidate the specific molecular targets and interactions that underpin their therapeutic potential. A significant area of investigation has been in the field of oncology, particularly focusing on the inhibition of key signaling pathways that are frequently dysregulated in cancer.

One prominent derivative, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, has been identified as a potent, orally bioavailable, and brain-penetrant inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). acs.org This compound, also known as PQR309 or bimiralisib, demonstrates a balanced inhibition of pan-class I PI3K isoforms and mTOR kinase. acs.org

The mechanism of action for this class of compounds has been illuminated by X-ray crystallography studies of the inhibitor bound to its target enzyme. acs.org The morpholine (B109124) moieties, a common feature in many PI3K inhibitors, are crucial for binding. Specifically, the oxygen atom of the morpholine ring forms a hydrogen bond with the backbone NH of the valine residue (Val851 in PI3Kα, Val882 in PI3Kγ, and Val2240 in mTOR) located in the hinge region of the ATP-binding site. acs.org The 2-aminopyridine portion of the molecule, which includes the core this compound structure, resides within the affinity binding pocket of the enzyme. acs.org

The primary amine of the 2-aminopyridine scaffold plays a critical role in the binding interaction. It forms hydrogen bonds with the carboxyl groups of aspartate residues, specifically Asp841 and Asp836 in the case of PI3Kγ. acs.org The trifluoromethyl group at the 4-position of the pyridine ring is a key substituent that helps to fine-tune the inhibitory activity against PI3K versus mTOR. acs.org Structural studies underscore the importance of residues such as Asp836, Asp841, and Asp964, along with associated water molecules, in the binding of this class of inhibitors. acs.org Consequently, any modifications to the basicity of the 2-amino-4-(trifluoromethyl)pyridine (B24480) moiety are expected to influence its affinity for PI3K. acs.org

The inhibitory potency of 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine against various PI3K isoforms and mutants has been quantified through enzymatic assays. These studies provide a detailed picture of its activity at the molecular level.

Table 1: In Vitro Inhibitory Activity of 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309) against PI3K Isoforms and mTOR.

TargetIC50 (nM)
PI3Kα39
PI3Kβ123
PI3Kδ33
PI3Kγ27
mTOR17

Table 2: Inhibitory Activity of PQR309 against Wild-Type and Mutant PI3Kα.

PI3Kα MutantIC50 (nM)
Wild Type122
E542K105
E545K129
H1047R110

Derivatives of 2-aminopyridine containing a trifluoromethyl group have also been frequently reported for their potential anticancer activity, although the precise molecular mechanisms for many of these compounds are yet to be fully elucidated. researchgate.net The versatility of the pyridine scaffold allows for the synthesis of a wide array of derivatives with potential applications as antiviral, antimicrobial, antidiabetic, and anti-inflammatory agents, each with its own unique molecular mechanism of action. researchgate.net

Agrochemical Research and Development of Trifluoromethoxypyridine Derivatives

Rational Design of Agrochemically Active Compounds

The process of designing new agrochemically active compounds based on the 3-(trifluoromethoxy)pyridin-2-amine scaffold is a systematic approach that leverages established principles of medicinal and agrochemical chemistry. The core idea is to modify the parent molecule in a controlled manner to enhance its biological activity against target organisms, while optimizing other properties such as selectivity, uptake, and translocation within the plant.

A primary strategy in the rational design of these derivatives involves the modification of the 2-amino group. This is often achieved through the formation of amide or urea (B33335) linkages. For instance, the 2-amino group can be acylated with various carboxylic acids or their derivatives to produce a library of N-substituted amide compounds. The selection of the acylating agent is critical and is guided by the desire to introduce specific electronic and steric properties that may favorably interact with the target site in the pest or weed.

Another key aspect of rational design is the application of bioisosterism. mdpi.com In this context, certain functional groups within a lead molecule are replaced by other groups with similar physical or chemical properties. This can lead to improved potency, altered selectivity, or better metabolic stability. For example, within a series of related pyridine (B92270) derivatives, a trifluoromethyl group might be replaced with a trifluoromethoxy group to fine-tune the electronic and lipophilic character of the molecule.

Structure-Activity Relationship (SAR) Investigations in Agricultural Applications

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR investigations have provided valuable insights into the structural requirements for potent agrochemical effects.

Herbicidal Activity:

In another study on novel α-trifluoroanisole derivatives containing phenylpyridine moieties, it was observed that the type and position of substituents on the phenyl ring played a significant role in their herbicidal activity against various broadleaf and grass weeds. nih.gov This underscores the importance of a systematic exploration of substituent effects in the design of new herbicides based on the this compound scaffold.

Insecticidal Activity:

SAR studies on insecticidal derivatives have often focused on amide and urea functionalities. For a series of trifluoromethylpyridine amide derivatives, the nature of the substituent attached to the amide nitrogen was found to be a key determinant of insecticidal activity against pests like Plutella xylostella. rsc.org For example, the presence of a 4-bromo-2-fluorobenzyl group resulted in high activity, which was diminished upon oxidation of the linking sulfur atom. rsc.org

The following table summarizes the insecticidal activity of some representative trifluoromethylpyridine amide derivatives against Plutella xylostella, illustrating the impact of structural modifications on efficacy. rsc.org

Compound IDR GroupMortality (%)
E3 4-bromo-2-fluorobenzyl75
E11 4-trifluoromethylbenzyl70
E24 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine70
F3 4-bromo-2-fluorobenzyl (sulfone)10

Data sourced from a study on trifluoromethylpyridine amide derivatives containing sulfur moieties. rsc.org

Studies on Mechanism of Action in Target Organisms

Herbicides:

Many herbicides derived from pyridine scaffolds are known to inhibit specific enzymes in plants. For example, some pyridine-based herbicides are known to inhibit acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids. rsc.org Others, like those in the aryloxyphenoxypropionate class, target acetyl-CoA carboxylase (ACCase), an enzyme involved in fatty acid synthesis. nih.gov The specific MoA of a novel herbicide derived from this compound would need to be determined through detailed biochemical and physiological studies.

Insecticides:

For insecticidal derivatives, a common target is the insect's nervous system. For instance, some amide derivatives may act as ryanodine (B192298) receptor modulators, leading to uncontrolled calcium release and paralysis in insects. nih.gov Another potential target is the enzyme acetylcholinesterase (AChE), which is crucial for nerve impulse transmission. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect.

Environmental and Safety Considerations in Chemical Research

Environmental Fate and Degradation Pathways of Trifluoromethoxypyridines

The environmental persistence and degradation of fluorinated compounds are of significant concern. numberanalytics.com The strong carbon-fluorine bond often confers high metabolic and chemical stability, which can lead to bioaccumulation and long-term environmental presence. mdpi.comnih.gov Understanding the transformation and degradation pathways of trifluoromethoxypyridines is crucial for assessing their environmental impact.

Photochemical degradation is a key process that can break down chemical compounds in the environment, primarily driven by sunlight. For fluorinated aromatic compounds, this process can be influenced by factors such as pH, the presence of photosensitizers, and the specific position of the fluorine-containing substituent on the aromatic ring. researchgate.netnih.gov

Research on the photochemical degradation of related fluorinated compounds provides insights into the potential fate of trifluoromethoxypyridines. For instance, studies on fluorinated phenols have shown that degradation rates are significantly affected by pH, with faster degradation observed at higher pH levels. researchgate.net The degradation of the pesticide chlorpyrifos (B1668852), which contains a chlorinated pyridine (B92270) ring, has been shown to follow first-order kinetics under various light sources, with temperature and water quality significantly influencing the rate. nih.gov Its degradation product, 3,5,6-trichloro-2-pyridinol, undergoes further photolysis, leading to the cleavage of the pyridine ring and the formation of smaller organic acids. nih.gov

For compounds containing a trifluoromethyl (CF3) group, a common degradation product is trifluoroacetic acid (TFA), which is highly stable and can accumulate in terminal environmental sinks like salt lakes and oceans. unep.org While the trifluoromethoxy (OCF3) group is structurally different, the potential for the formation of persistent fluorinated byproducts during photochemical degradation warrants careful investigation. A study on the aqueous photolysis of various fluorinated phenols and pharmaceuticals revealed that the formation of fluoride (B91410) and trifluoroacetate (B77799) was dependent on the fluorine motif and the irradiation wavelength. researchgate.net

Photochemical Degradation Data of Related Fluorinated and Pyridine Compounds
CompoundExperimental ConditionsKey FindingsReference
2-(Trifluoromethyl)phenolUV-C and UV-A irradiation at varying pHDegradation rates were faster at higher pH. Trifluoroacetate was a quantified byproduct. researchgate.net
ChlorpyrifosNatural and simulated solar irradiationPhotochemical degradation followed first-order kinetics. Half-life varied significantly with the light source. nih.gov
3,5,6-Trichloro-2-pyridinolPhotolysis experimentsDegradation led to the formation of chloride ions and smaller organic molecules through ring cleavage. nih.gov
HFCs and HFOsAtmospheric degradationDegradation leads to the formation of Trifluoroacetic acid (TFA). unep.org

The biodegradation of heavily fluorinated compounds by microorganisms is a rare phenomenon. nih.gov The high strength of the carbon-fluorine bond presents a significant challenge for microbial enzymes. mdpi.com However, research has shown that some microorganisms are capable of degrading certain polyfluorinated compounds, often through co-metabolism or by attacking less fluorinated parts of the molecule. mdpi.comnih.gov

For aromatic fluorinated compounds, the initial step in biodegradation often involves the enzymatic introduction of hydroxyl groups onto the aromatic ring by oxygenases. mdpi.com This can destabilize the C-F bond and facilitate its cleavage. In the case of trifluoromethyl-substituted aromatic compounds, metabolic attack can occur at positions ortho and para to the trifluoromethyl group. acs.orgnih.gov

The biodegradation of pyridine and its derivatives has been studied more extensively. Microorganisms capable of degrading pyridine often employ a dihydroxylation strategy to open the pyridine ring. For halogenated pyridines, such as chlorpyrifos, biodegradation can proceed through hydrolysis of the phosphate (B84403) ester linkage, followed by degradation of the resulting chlorinated pyridinol. plos.org Fungi, in particular, have been shown to be effective in degrading chlorpyrifos and its primary metabolite, 3,5,6-trichloro-2-pyridinol. plos.org

Given that 3-(Trifluoromethoxy)pyridin-2-amine contains both a fluorinated group and a pyridine ring, its biodegradation could potentially proceed via pathways known for both types of structures. However, the presence of the trifluoromethoxy group is expected to increase the recalcitrance of the molecule to microbial degradation. mdpi.com

Biodegradation Insights for Related Compound Classes
Compound ClassKey Microbial ProcessesLimiting FactorsReference
Polyfluorinated CompoundsOxygenase-initiated reactions; co-metabolism.Strength of the C-F bond; toxicity of fluoride ions to microbes. nih.govmdpi.com
Chlorinated Pyridines (e.g., Chlorpyrifos)Hydrolysis followed by ring cleavage by bacteria and fungi.Toxicity of the parent compound and metabolites to some microorganisms. plos.org
Trifluoromethyl ArenesMetabolic attack at ortho and para positions by cytochrome P450 enzymes.The trifluoromethyl group itself is generally resistant to metabolic degradation. acs.orgnih.gov

Research on Safe Handling and Waste Management Protocols for Fluorinated Amines in Laboratory and Industrial Settings

The safe handling of fluorinated amines like this compound in research and industrial settings is paramount to protect personnel and the environment. This requires a multi-faceted approach encompassing appropriate personal protective equipment (PPE), engineering controls, and robust waste management protocols. numberanalytics.com

General safety guidelines for handling fluorine-containing compounds recommend working in a well-ventilated area, preferably within a fume hood, to avoid inhalation of potentially toxic vapors. numberanalytics.comscbt.com Personal protective equipment should include chemical-resistant gloves, safety goggles or a face shield, and a lab coat. numberanalytics.compentachemicals.eu For pyridine-containing compounds, which can be absorbed through the skin, extra care should be taken to avoid direct contact. pentachemicals.eu It is also important to prevent the formation of flammable or explosive concentrations of vapors. pentachemicals.eu

Waste management for fluorinated organic compounds requires careful consideration due to their potential persistence and toxicity. numberanalytics.comnumberanalytics.com Standard procedures for halogenated organic waste should be followed. This typically involves segregating the waste into clearly labeled, sealed containers. uff.brptb.de Depending on local regulations, disposal methods may include high-temperature incineration, which can break down the stable C-F bond, or specialized landfilling for hazardous waste. numberanalytics.comuff.br It is crucial to avoid mixing incompatible waste streams to prevent dangerous reactions. uff.br For instance, acidic and basic wastes should be neutralized before storage and disposal. ptb.de

Key Safe Handling and Waste Management Recommendations for Fluorinated Amines
AspectRecommendationRationaleReference
Personal Protective Equipment (PPE)Chemical-resistant gloves, safety goggles/face shield, lab coat.To prevent skin and eye contact with the corrosive and potentially toxic compound. numberanalytics.compentachemicals.eu
Engineering ControlsWork in a well-ventilated fume hood.To minimize inhalation of harmful vapors. numberanalytics.comscbt.com
Handling ProceduresAvoid contact with skin. Do not eat, drink, or smoke in the work area.Pyridine derivatives can be absorbed through the skin. Prevents accidental ingestion. scbt.compentachemicals.eu
Waste SegregationCollect in separate, clearly labeled, sealed containers for halogenated organic waste.To prevent reactions with incompatible chemicals and ensure proper disposal. uff.brptb.de
Waste DisposalHigh-temperature incineration or disposal in a designated hazardous waste landfill.To ensure the complete destruction of the persistent fluorinated compound. numberanalytics.comuff.br

Considerations for Sustainable Chemical Practice

The principles of green chemistry are increasingly being applied to the synthesis and use of fluorinated compounds to minimize their environmental impact. numberanalytics.com This involves developing more efficient and less hazardous synthetic routes, as well as considering the entire lifecycle of the chemical, including its disposal or recycling.

For the synthesis of fluorinated compounds, recent advances include the use of catalytic methods and flow chemistry. numberanalytics.comuva.nl Catalytic approaches can reduce the amount of fluorinating agent required, thereby minimizing waste. numberanalytics.com Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, can enhance safety, improve efficiency, and reduce waste generation. uva.nlfigshare.com Researchers have also been exploring PFAS-free synthesis routes to produce fluorinated compounds, using safer sources of fluorine like caesium fluoride. uva.nlchemistryworld.com

Regulatory frameworks and industry standards play a crucial role in driving the adoption of sustainable practices. numberanalytics.comnumberanalytics.com Adherence to regulations such as the Stockholm Convention on Persistent Organic Pollutants (POPs) helps to phase out the most hazardous fluorinated compounds. numberanalytics.com

Key Sustainable Practices in Organofluorine Chemistry
PracticeDescriptionBenefitsReference
Catalytic SynthesisUtilizing catalysts to reduce the amount of fluorinating agents needed.Minimizes waste and environmental impact. numberanalytics.com
Flow ChemistryConducting reactions in a continuous flow system.Enhances safety, improves efficiency, and reduces waste. numberanalytics.comuva.nl
PFAS-Free SynthesisUsing alternative, less hazardous sources of fluorine.Reduces the use of persistent and toxic reagents. uva.nlchemistryworld.com
Recycling and ReuseRecovering and reusing fluorinated compounds from waste streams.Reduces demand for new materials and minimizes waste. numberanalytics.com
Regulatory ComplianceAdhering to national and international chemical safety regulations.Protects human health and the environment from the most hazardous substances. numberanalytics.com

Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Routes

The current synthesis of 3-(trifluoromethoxy)pyridin-2-amine often involves multi-step processes. Future research will likely focus on developing more streamlined and cost-effective synthetic strategies. One of the primary methods for preparing trifluoromethylpyridine (TFMP) derivatives involves the exchange of chlorine or fluorine using a trichloromethylpyridine precursor. nih.gov Another common approach is the construction of the pyridine (B92270) ring from a building block that already contains the trifluoromethyl group. nih.gov

Future efforts may explore direct C-H amination or trifluoromethoxylation of pyridine precursors as a more atom-economical approach. The development of novel catalytic systems, potentially using earth-abundant metals, could also lead to more efficient and environmentally friendly syntheses. Furthermore, methods for the synthesis of aminopyridines from 2-fluoropyridine (B1216828) and lithium amides could be adapted for this specific compound. researchgate.net

Table 1: Potential Future Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesKey Research Focus
Direct C-H AminationReduced step count, improved atom economyDevelopment of selective catalysts for C-N bond formation.
Direct TrifluoromethoxylationAccess from readily available pyridine precursorsDiscovery of new trifluoromethoxylating reagents with high regioselectivity.
Novel Cyclization ReactionsConstruction of the core ring structure with desired substituents in a single step.Design of new building blocks and optimization of reaction conditions.
BiocatalysisEnvironmentally friendly, high selectivity.Identification and engineering of enzymes for the synthesis of fluorinated pyridines.

Exploration of Unprecedented Chemical Transformations

The known chemistry of this compound is largely centered on its use as a nucleophile in cross-coupling reactions to create more complex molecules. Future research will undoubtedly delve into exploring the untapped reactivity of this compound. The presence of the amine, trifluoromethoxy group, and the pyridine nitrogen offers multiple sites for chemical modification.

Investigations into the electrophilic and nucleophilic aromatic substitution reactions at the C4, C5, and C6 positions of the pyridine ring could unveil new synthetic pathways. Additionally, the unique electronic properties conferred by the trifluoromethoxy group may enable novel cycloaddition or ring-transformation reactions. Photocatalysis and electrochemistry are also promising avenues for discovering unprecedented transformations of this molecule. For instance, photocatalytic methods have been developed for the trifluoromethoxylation of arenes and heteroarenes, suggesting that light-mediated reactions could be a fruitful area of exploration for modifying this compound. beilstein-journals.org

Integration with Advanced Technologies (e.g., Flow Chemistry, Artificial Intelligence in Synthesis)

The integration of advanced technologies is set to revolutionize chemical synthesis, and this compound is a prime candidate for these innovations.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. The synthesis of functionalized pyridines has been successfully demonstrated using flow chemistry, suggesting that this technology could be applied to the production of this compound and its derivatives. thieme-connect.comresearchgate.net This would be particularly beneficial for managing potentially hazardous reagents or intermediates and for enabling reactions that are difficult to control in batch.

Discovery of New Biological Activities and Therapeutic Applications

Currently, the primary documented application of this compound is as an intermediate in the synthesis of Dual Leucine Zipper Kinase (DLK) inhibitors for the potential treatment of neurodegenerative disorders such as Huntington's disease. However, the trifluoromethoxy-substituted pyridine scaffold is a privileged motif in medicinal chemistry, found in a range of biologically active compounds. nih.gov

Future research will likely involve high-throughput screening of this compound and its derivatives against a wide array of biological targets. This could lead to the discovery of new therapeutic applications in areas such as oncology, infectious diseases, and inflammation. The unique physicochemical properties imparted by the trifluoromethoxy group, such as increased metabolic stability and membrane permeability, make this compound an attractive starting point for drug discovery programs. The development of trifluoromethyl pyrimidine (B1678525) derivatives with amide moieties has shown promising antifungal and insecticidal activities, suggesting that similar derivatization of this compound could yield compounds with valuable agrochemical applications. nih.gov

Expanding Applications in Materials Science and Industrial Processes

Beyond the realm of life sciences, the unique properties of fluorinated organic compounds suggest potential applications for this compound in materials science and industrial processes. The trifluoromethoxy group can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties.

Future research could explore the incorporation of this compound into polymers or other materials to create novel functional materials with applications in electronics, coatings, or advanced manufacturing. The synthesis of aromatic trifluoromethyl compounds has been a subject of interest for large-scale industrial applications, and similar investigations into trifluoromethoxy-substituted aromatics could reveal new industrial uses. researchgate.net For example, the generation of trifluoromethylated aromatic building blocks is crucial for various industries, and developing scalable processes for this compound could open up new avenues for its use as an industrial chemical.

Q & A

Basic: What are the established synthetic routes for 3-(Trifluoromethoxy)pyridin-2-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, brominated intermediates (e.g., 6-bromo-3-(trifluoromethoxy)pyridin-2-amine) are synthesized via halogenation of the pyridine core, followed by trifluoromethoxy group introduction using reagents like silver trifluoromethoxide under inert conditions . Key optimizations include:

  • Catalysts: Palladium or copper catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Solvents: Polar aprotic solvents (e.g., DMF, toluene) enhance reaction efficiency .
  • Temperature: Controlled heating (80–120°C) minimizes side reactions .
  • Purification: Column chromatography or recrystallization improves purity .

Basic: What analytical techniques are recommended for characterizing this compound and verifying its purity?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 19^{19}F NMR confirm structural integrity and trifluoromethoxy group presence .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
  • HPLC: Reverse-phase HPLC with UV detection assesses purity (>95%) .
  • X-ray Crystallography: Resolves stereochemistry in crystalline derivatives (e.g., halogenated analogs) .

Advanced: How does the trifluoromethoxy substituent influence the compound’s pharmacological activity and metabolic stability?

Methodological Answer:
The trifluoromethoxy group enhances:

  • Lipophilicity: Increases membrane permeability, measured via logP assays .
  • Metabolic Stability: Reduces oxidative degradation in liver microsome studies .
  • Target Binding: Fluorine’s electronegativity strengthens hydrogen bonding with biological targets (e.g., kinases, GPCRs) .
    Experimental Validation:
  • Compare analogs (e.g., methyl vs. trifluoromethoxy) in enzyme inhibition assays .
  • Use radiolabeled (18^{18}F) derivatives for pharmacokinetic tracking .

Advanced: What strategies mitigate instability of this compound under acidic or oxidative conditions?

Methodological Answer:

  • Protective Groups: Introduce tert-butoxycarbonyl (Boc) to the amine during synthesis to prevent protonation .
  • Formulation: Encapsulate in liposomal nanoparticles to shield from gastric acidity .
  • Stabilizing Agents: Add antioxidants (e.g., BHT) in storage solutions .
    Validation:
  • Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .

Methodological: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Control Experiments: Replicate assays with standardized cell lines (e.g., HEK293) and positive controls .
  • Assay Variability: Test under differing pH, temperature, and serum conditions .
  • Structural Confirmation: Verify compound identity via LC-MS in each study to rule out degradation .
  • Meta-Analysis: Use computational tools (e.g., molecular docking) to reconcile divergent receptor binding data .

Advanced: What computational approaches predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction intermediates .
  • Retrosynthetic Software: Tools like Synthia™ propose routes using known halogenation/amination steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethoxy)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethoxy)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.